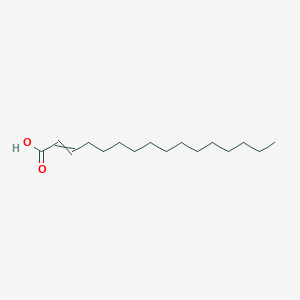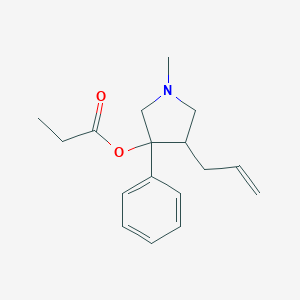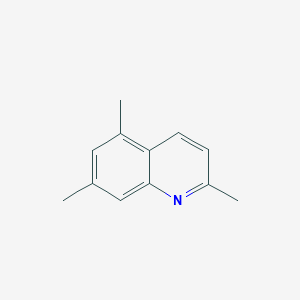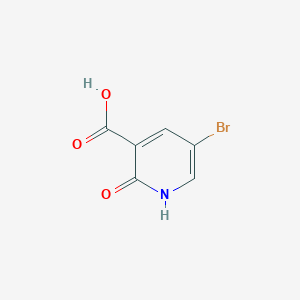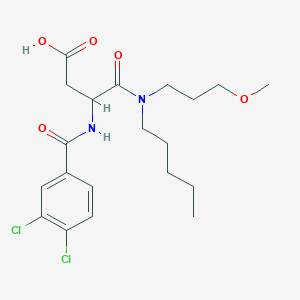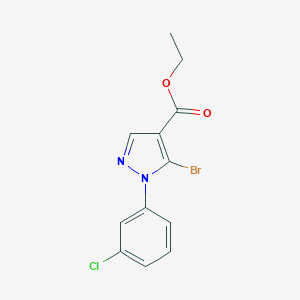
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one, also known as BMD, is a chemical compound that has been widely used in scientific research for various applications. BMD is a diazirine-based photoaffinity labeling reagent that is used to study protein-protein interactions, protein-ligand interactions, and other biological processes.
科学研究应用
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one has been widely used in scientific research for various applications. One of the primary uses of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is in the study of protein-protein interactions. 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one can be used to label specific proteins in a complex mixture, allowing researchers to identify the interacting partners of a given protein. 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one can also be used to study protein-ligand interactions, where it is used to identify the binding sites of small molecules on a protein.
作用机制
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one works by incorporating into the target protein through a photochemical reaction. The diazirine group in 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is highly reactive and can be activated by exposure to UV light. When 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is exposed to UV light in the presence of a protein, the diazirine group reacts with amino acid residues in the protein to form a covalent bond. This covalent bond allows 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one to be used as a probe to study protein-protein and protein-ligand interactions.
生化和生理效应
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is a highly reactive compound that can cause damage to proteins if not used properly. However, when used correctly, 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one has no significant biochemical or physiological effects on cells or organisms.
实验室实验的优点和局限性
One of the primary advantages of using 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one in scientific research is its ability to selectively label specific proteins in a complex mixture. 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, there are also some limitations to the use of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one. One limitation is that the covalent bond formed between 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one and the target protein can be unstable and may dissociate over time. Another limitation is that 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one can only label proteins that are accessible to UV light, which may limit its use in certain experimental systems.
未来方向
There are many potential future directions for the use of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one in scientific research. One area of research is the development of new photoaffinity labeling reagents that are more stable and selective than 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one. Another area of research is the use of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one in combination with other techniques, such as mass spectrometry, to identify and quantify protein-protein interactions. Additionally, 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one could be used to study the dynamics of protein interactions in living cells, which would provide valuable insights into the regulation of cellular processes.
合成方法
The synthesis of 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one involves the reaction of 2-methyl-2-butene with hydrazoic acid in the presence of a catalyst. The resulting product is then treated with a strong acid to form 1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one. The overall synthesis process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
属性
CAS 编号 |
19656-75-8 |
|---|---|
产品名称 |
1,2-Bis(2-methylbutan-2-yl)diaziridin-3-one |
分子式 |
C11H22N2O |
分子量 |
198.31 g/mol |
IUPAC 名称 |
1,2-bis(2-methylbutan-2-yl)diaziridin-3-one |
InChI |
InChI=1S/C11H22N2O/c1-7-10(3,4)12-9(14)13(12)11(5,6)8-2/h7-8H2,1-6H3 |
InChI 键 |
NLXMJNQBAAGFFV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N1C(=O)N1C(C)(C)CC |
规范 SMILES |
CCC(C)(C)N1C(=O)N1C(C)(C)CC |
同义词 |
1,2-Di-tert-pentyldiaziridin-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



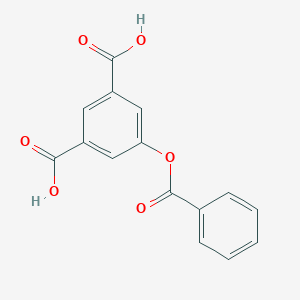
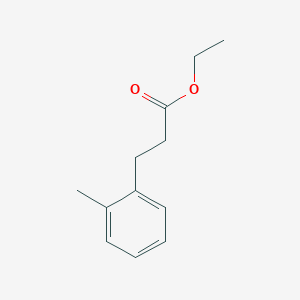
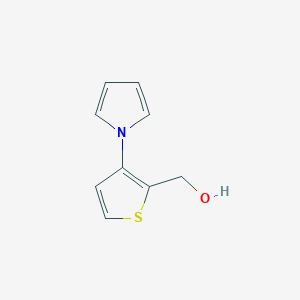
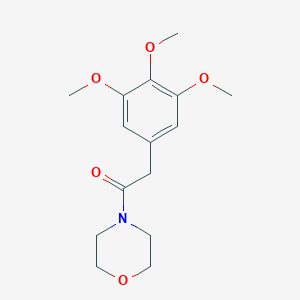
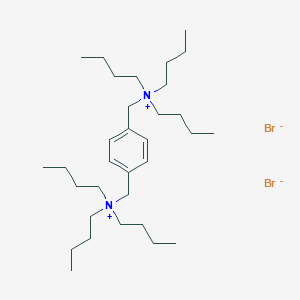
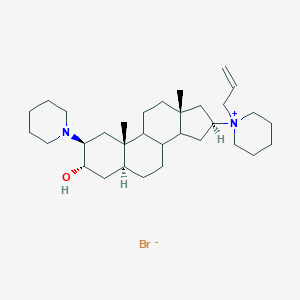
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
